molecular formula C19H21NO3S2 B2915350 methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896349-29-4

methyl 2-(2-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2915350
CAS RN: 896349-29-4
M. Wt: 375.5
InChI Key: AVUNOOKVCDKNSO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The molecule also contains a carboxylate ester group (COO-) and an amide group (CONH2), which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, along with the attached methylthio, benzamido, and carboxylate groups . The exact structure would depend on the specific locations of these groups on the thiophene ring.


Chemical Reactions Analysis

Thiophene compounds can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can undergo electrophilic substitution reactions . The presence of the carboxylate ester and amide groups would also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives exhibit significant pharmacological properties, including anticancer activities . The structural framework of thiophene allows for the development of compounds with potential efficacy against various cancer types. The compound F2553-0150 could be investigated for its anticancer properties, leveraging its thiophene core to disrupt cancer cell proliferation.

Anti-inflammatory Drugs

Thiophene-based molecules like F2553-0150 have shown anti-inflammatory effects . This application is crucial in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), which can provide relief from inflammation without the side effects associated with traditional NSAIDs.

Antimicrobial Agents

The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics . F2553-0150 could be part of this research, targeting resistant bacterial strains and contributing to the fight against antibiotic resistance.

Organic Semiconductors

Thiophene derivatives play a prominent role in the advancement of organic semiconductors . F2553-0150 could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . F2553-0150 could be applied to protect metals and alloys from corrosion, extending their lifespan and reliability in various industrial applications.

Material Science: Conductive Polymers

Thiophene derivatives are integral in creating conductive polymers . F2553-0150 could be incorporated into polymer chains to enhance electrical conductivity, which is essential for developing advanced materials for electronics and energy storage devices.

Anesthetics

Some thiophene derivatives are used as anesthetics, such as articaine . Research into F2553-0150 could explore its potential as a local anesthetic, offering a new option for pain management during medical procedures.

Voltage-Gated Sodium Channel Blockers

Thiophene compounds have been used to block voltage-gated sodium channels . F2553-0150 could be investigated for its potential in treating conditions associated with abnormal electrical activity in the nervous system, such as epilepsy.

Future Directions

Thiophene derivatives are a topic of ongoing research in medicinal chemistry, and new compounds with this structure are continually being synthesized and studied . This compound could potentially be a subject of future research in this field.

properties

IUPAC Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-23-19(22)16-12-8-4-3-5-11-15(12)25-18(16)20-17(21)13-9-6-7-10-14(13)24-2/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUNOOKVCDKNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[(2-methylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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